molecular formula C12H15BrO B8738752 4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene

4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene

Cat. No.: B8738752
M. Wt: 255.15 g/mol
InChI Key: SFGOVGAZYWGARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene is an organic compound with the molecular formula C12H15BrO. It is a derivative of benzene, where a bromine atom is substituted at the 4th position, a methyl group at the 2nd position, and a 3-methylbut-2-en-1-yloxy group at the 1st position. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-methylphenol with 3-methylbut-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the double bond in the 3-methylbut-2-en-1-yloxy group.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize the methyl group.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the double bond.

Major Products

    Substitution: 4-Iodo-2-methyl-1-[(3-methylbut-2-en-1-yl)oxy]benzene.

    Oxidation: 4-Bromo-2-methylbenzoic acid.

    Reduction: 4-Bromo-2-methyl-1-[(3-methylbutan-1-yl)oxy]benzene.

Scientific Research Applications

4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the 3-methylbut-2-en-1-yloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Lacks the 3-methylbut-2-en-1-yloxy group.

    4-Bromo-1-methoxy-2-methylbenzene: Contains a methoxy group instead of the 3-methylbut-2-en-1-yloxy group.

    4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene: The compound .

Uniqueness

This compound is unique due to the presence of the 3-methylbut-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its interactions in chemical and biological systems, making it valuable for specific applications.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene

InChI

InChI=1S/C12H15BrO/c1-9(2)6-7-14-12-5-4-11(13)8-10(12)3/h4-6,8H,7H2,1-3H3

InChI Key

SFGOVGAZYWGARJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC=C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using essentially the same procedure as Example 5-20, Step 1, 4-bromo-2-methylphenol (1.00 g, 5.35 mmol), cesium carbonate (3.48 g, 10.7 mmol) and 4-bromo-2-methyl-2-butene (0.75 mL, 6.42 mmol) afforded the desired product as a pale-yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three

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